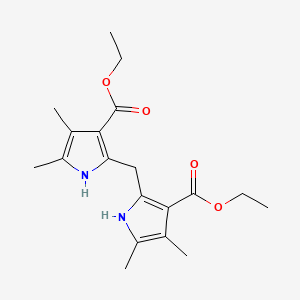

Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrrole rings. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .

Chemical Reactions Analysis

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole alcohol derivatives.

Scientific Research Applications

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrrole derivatives, which are of interest in organic synthesis and material science.

Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can be compared with other similar compounds, such as:

Diethyl 5,5’-methylenebis(4-phenyl-1H-pyrrole-3-carboxylate): This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.

4,4’-Methylenebis(3,5-dimethyl-1H-pyrrole-2-carboxylic acid) diethyl ester: This compound has a different substitution pattern on the pyrrole rings, which can affect its reactivity and applications.

Diethyl 3,4-pyrroledicarboxylate:

Biological Activity

Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) (chemical formula: C19H26N2O4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

- Molecular Weight: 346.4207 g/mol

- CAS Registry Number: 5442-92-2

- IUPAC Name: Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate)

The structure of the compound features two pyrrole rings connected by a methylene bridge, which is significant for its biological activity.

Synthesis

The synthesis of Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of diethyl malonate with substituted pyrrole derivatives under specific conditions. Various methodologies have been explored to optimize yield and purity, including solvent-free synthesis and microwave-assisted techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate). Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays: In vitro tests conducted on melanoma (SH-4) and keratinocyte (HaCaT) cell lines demonstrated that the compound induces apoptosis. The treatment led to a notable increase in apoptotic cells after 48 hours .

| Cell Line | Treatment Concentration | Apoptotic Cell Percentage |

|---|---|---|

| SH-4 | 40 µM | 50% |

| HaCaT | 8 µM | 39% |

These findings suggest that Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) may act as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its effects appears to involve cell cycle arrest and induction of apoptosis. Flow cytometry analysis revealed that treatment with the compound led to:

- S-phase Arrest: An increase in cells accumulating in the S phase was observed, indicating interference with DNA synthesis.

This suggests that the compound may disrupt normal cell cycle progression, leading to increased cell death in cancerous cells .

Safety Profile

In safety assessments using mouse embryonic fibroblasts (BALB 3T3), Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) exhibited low cytotoxicity levels, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Other Pyrrole Derivatives

The biological activity of Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can be compared with other pyrrole derivatives known for their bioactivity:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrrole Hydrazones | Anticancer | |

| Ethyl 4-methyl-1H-pyrrolidine | Antibacterial | |

| Methylenebis-(3,5-dimethyl-1H-pyrrole) | Antifungal |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate). Investigations into its mechanism of action at the molecular level and potential synergistic effects with existing chemotherapeutics could pave the way for its application in clinical settings.

Properties

CAS No. |

94383-16-1 |

|---|---|

Molecular Formula |

C19H26N2O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

ethyl 2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)12(5)20-14(16)9-15-17(19(23)25-8-2)11(4)13(6)21-15/h20-21H,7-9H2,1-6H3 |

InChI Key |

ANCMIPMEFNFXRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.